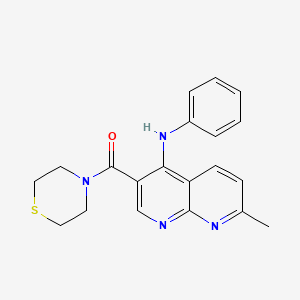
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, also known as MTMNCN, is an organic compound with a wide range of applications in scientific research. It is a thiomorpholine-based derivative of naphthyridine, and has been studied for its potential use in a variety of biochemical and physiological processes. As an example, MTMNCN has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. In addition, MTMNCN has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Mecanismo De Acción
The exact mechanism of action of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is not yet fully understood. However, it is believed to work by inhibiting the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. By inhibiting AChE, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is thought to increase the levels of acetylcholine in the body, which may help to improve cognitive function and reduce the symptoms of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Biochemical and Physiological Effects
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. As such, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain types of cancer, such as breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in lab experiments is that it is relatively easy to synthesize. In addition, it has been found to be relatively stable in solution, making it a good choice for use in long-term experiments. However, there are some limitations to using 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in lab experiments. For example, it is not yet known exactly how 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine works, and it is also not yet known how it may interact with other compounds or drugs. As such, it is important to exercise caution when using 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine. For example, further research could be conducted to better understand the exact mechanism of action of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, as well as its potential interactions with other compounds or drugs. In addition, further research could be conducted to determine the optimal dosage and administration of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine for the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Finally, further research could be conducted to investigate the potential use of 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine in the treatment of certain types of cancer, such as breast cancer.
Métodos De Síntesis
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, in the form of a white solid. Other methods of synthesis include the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as potassium carbonate, and the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiomorpholine in the presence of a base, such as sodium bicarbonate.
Aplicaciones Científicas De Investigación
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in a variety of scientific research applications. For example, it has been found to have an inhibitory effect on the enzyme known as acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, and plays an important role in the nervous system. As such, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been studied for its potential use in the treatment of certain types of cancer, such as breast cancer.
Propiedades
IUPAC Name |
(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-14-7-8-16-18(23-15-5-3-2-4-6-15)17(13-21-19(16)22-14)20(25)24-9-11-26-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMBVOMUWMLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583936.png)
![2-(2,4-dimethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583938.png)
![2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583940.png)
![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583953.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583961.png)
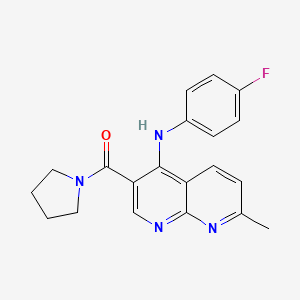
![ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B6583975.png)
![1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B6583990.png)

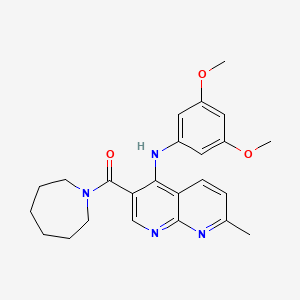
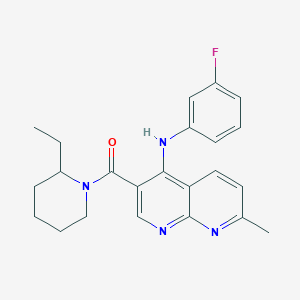
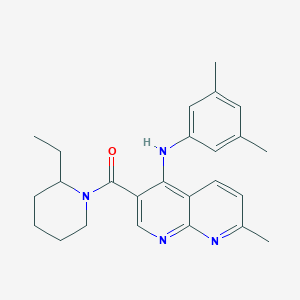
![1-(4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B6584022.png)
